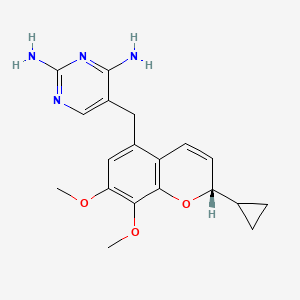

(S)-Iclaprim

Description

Structure

3D Structure

Properties

CAS No. |

1208116-66-8 |

|---|---|

Molecular Formula |

C19H22N4O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

5-[[(2S)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/t14-/m1/s1 |

InChI Key |

HWJPWWYTGBZDEG-CQSZACIVSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C[C@@H](O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC |

Origin of Product |

United States |

Molecular Design and Synthetic Chemistry of S Iclaprim

Rational Drug Design Principles Guiding (S)-Iclaprim Development

The design of this compound was a direct response to the growing problem of bacterial resistance to trimethoprim (B1683648), a widely used DHFR inhibitor. beilstein-archives.orgacs.orgresearchgate.net The primary goal was to create a new inhibitor with improved affinity for bacterial DHFR, particularly the mutated forms that confer resistance to trimethoprim. beilstein-archives.orgacs.org

Structural Refinements for Overcoming Trimethoprim Resistance

The molecular structure of this compound was meticulously designed to enhance its binding affinity to the active site of bacterial DHFR, including trimethoprim-resistant strains. beilstein-archives.orgacs.org Unlike trimethoprim, this compound establishes additional hydrophobic interactions within the substrate-binding pocket of the enzyme. beilstein-archives.orgacs.org This enhanced interaction allows it to effectively inhibit even the resistant forms of DHFR with nanomolar affinity. beilstein-archives.orgacs.org

X-ray crystallography studies have been instrumental in elucidating the binding modes of both trimethoprim and this compound to DHFR. beilstein-archives.org These studies revealed that the additional structural motifs in this compound, when compared to trimethoprim, are responsible for its increased potency and its ability to overcome common resistance mechanisms, such as the F98Y mutation in Staphylococcus aureus DHFR. nih.gov Consequently, this compound demonstrates significantly lower minimum inhibitory concentrations (MICs) against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to trimethoprim. nih.gov

Table 1: Comparative Inhibitory Activity of Iclaprim (B1674355) and Trimethoprim against S. aureus DHFR

| Compound | Enzyme | IC₅₀ (nM) | Fold Difference vs. Wild-Type |

|---|---|---|---|

| Iclaprim | Wild-Type | 0.5 | - |

| F98Y Mutant | 2.0 | 4 | |

| Trimethoprim | Wild-Type | 10 | - |

| F98Y Mutant | 740 | 74 |

Data sourced from scientific literature.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through various routes, each with its own set of advantages and challenges. The structure of iclaprim consists of two main heterocyclic rings: a 2H-chromene and a pyrimidine (B1678525) ring. sci-hub.se Synthetic strategies are often categorized based on which of these rings is constructed first. sci-hub.se

Enantioselective Synthesis Approaches for Chiral Purity

The "(S)" designation in this compound refers to the specific stereochemistry at the chiral center in the 2H-chromene ring. Achieving high enantiomeric purity is critical for the drug's efficacy and safety profile. Enantioselective synthesis of this compound has been achieved starting from chiral precursors. nih.govacs.org

One reported approach involves the synthesis of both (R)- and (S)-enantiomers from the corresponding chiral cyclopropyl (B3062369) homoallyl alcohols. nih.govacs.org A key step in this synthesis is a Mitsunobu reaction. However, this reaction has been observed to proceed with only moderate enantioselectivity due to the formation of a stabilized carbocation intermediate, leading to partial racemization. acs.org The strategy involves forming the diaminopyrimidine unit before the final cyclization to construct the chromene heterocycle, a sequence designed to prevent racemization at the chiral center. acs.org

Comparative Analysis of Synthetic Routes from Precursors (e.g., Trimethoprim)

A practical and economically viable synthetic route for iclaprim starts from the readily available and inexpensive antibiotic, trimethoprim. beilstein-archives.orgsci-hub.se This approach falls under the strategy of constructing the pyrimidine ring first, as it is already present in the starting material.

Data compiled from published research articles. sci-hub.se

Other patented routes that construct the chromene ring first often suffer from low yields and the use of expensive starting materials and reagents, making them less practical for industrial synthesis. sci-hub.se For instance, a route starting from cyclopropyl acetylene (B1199291) to form a key chromene intermediate resulted in a low yield (<26%) and purity (80%). sci-hub.se Another route involving a Mitsunobu reaction to build the chromene structure had a low yield (31%) and required column chromatography to remove byproducts. sci-hub.se

Key Chemical Transformations and Reaction Mechanisms

The synthesis of iclaprim from trimethoprim involves several key chemical transformations:

Friedel-Crafts Acetylation: In an improved synthetic route, the amino groups of trimethoprim are first protected, followed by a Friedel-Crafts acetylation. beilstein-archives.orgsci-hub.se A significant innovation is the simultaneous amino-protection and Friedel-Crafts acetylation in a one-pot reaction using acetic anhydride (B1165640) and a Lewis acid catalyst like SnCl₄. beilstein-archives.orgsci-hub.se This reaction introduces an acetyl group onto the aromatic ring of the trimethoprim derivative. The mechanism involves the formation of an acylium ion from acetic anhydride and the Lewis acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Knoevenagel Condensation and Intramolecular Michael Addition: A crucial step is the formation of the chromanone ring. beilstein-archives.orgsci-hub.se This is achieved through a Knoevenagel condensation of a 2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine derivative with cyclopropyl carboxaldehyde. beilstein-archives.orgsci-hub.se The condensation is typically catalyzed by a secondary amine, such as pyrrolidine, in a buffer system. beilstein-archives.orgsci-hub.se The Knoevenagel product then undergoes an intramolecular Michael addition, where the ortho-phenolic group attacks the α,β-unsaturated carbonyl system to form the chromanone ring.

Reduction and Dehydration: The ketone in the chromanone intermediate is then reduced to a secondary alcohol, for instance using sodium borohydride. researchgate.net The final step to form the 2H-chromene ring is a dehydration of this alcohol. beilstein-archives.orgsci-hub.se This acid-catalyzed elimination reaction removes a molecule of water to create the double bond within the chromene ring system. Careful control of the reaction conditions, such as the choice of acid (e.g., H₂SO₄) and solvent, is necessary to minimize the formation of impurities. beilstein-archives.orgsci-hub.se

Enzymatic Inhibition and Mechanism of Action of S Iclaprim

Competitive Inhibition of Bacterial Dihydrofolate Reductase (DHFR)

(S)-Iclaprim acts as a classical antibacterial DHFR inhibitor. nih.govoup.com It selectively targets and binds to the bacterial enzyme, showing significantly less activity against the human DHFR, which ensures its selective toxicity. oup.com The inhibition of DHFR disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in cellular metabolism. nih.govmdpi.com This blockade of the folate pathway is the foundation of its bactericidal activity. nih.govasm.org

Enzymatic studies demonstrate that this compound is a more potent inhibitor of bacterial DHFR than trimethoprim (B1683648). nih.govsemanticscholar.org Kinetic analyses against Staphylococcus aureus DHFR, including wild-type and trimethoprim-resistant mutant strains (F98Y), reveal significantly lower inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for iclaprim (B1674355) compared to trimethoprim. oup.com This enhanced potency is a key feature of iclaprim, allowing it to maintain activity against strains that have developed resistance to trimethoprim. nih.govoup.comoup.com

| Enzyme | Parameter | This compound | Trimethoprim |

|---|---|---|---|

| Wild-type S. aureus DHFR | IC50 (µM) | 0.0022 ± 0.0003 | 0.021 ± 0.003 |

| Ki (µM) | 0.0003 ± 0.00005 | 0.006 ± 0.0009 | |

| Km DHF (µM) | 8.5 ± 1.1 | ||

| F98Y Mutant S. aureus DHFR | IC50 (µM) | 0.027 ± 0.004 | 1.2 ± 0.26 |

| Ki (µM) | 0.006 ± 0.0008 | 0.100 ± 0.013 | |

| Km DHF (µM) | 4.9 ± 0.6 |

Table 1: Comparative kinetic parameters of this compound and Trimethoprim against S. aureus DHFR. Data sourced from Oefner et al., 2009. oup.com

Molecular Interactions Governing DHFR Binding Affinity

The superior affinity of this compound for bacterial DHFR is attributed to enhanced molecular interactions within the enzyme's active site. nih.govoup.com Crystallographic studies have been instrumental in delineating the specific binding mode of iclaprim and highlighting the differences compared to trimethoprim. nih.govresearchgate.net

A primary reason for iclaprim's increased affinity is the presence of additional and more favorable hydrophobic interactions with the bacterial DHFR enzyme. nih.govoup.comresearchgate.net The dimethoxy chromene moiety of the iclaprim molecule positions itself within a hydrophobic channel in the active site of S. aureus DHFR. oup.comoup.com This interaction is more extensive than that observed with trimethoprim, contributing significantly to the tighter binding and higher inhibitory potency of iclaprim. nih.govoup.com This structural advantage was a key element in its design, aiming to create a more potent inhibitor. nih.govmdpi.com

X-ray crystallography has identified specific amino acid residues that form the hydrophobic pocket in the S. aureus DHFR active site and are critical for binding. oup.com The side chains of residues Leucine (B10760876) 20 (L20), Leucine 28 (L28), Valine 31 (V31), Isoleucine 50 (I50), and Leucine 54 (L54) form the hydrophobic channel where the dimethoxy chromene part of iclaprim binds. oup.comoup.com Iclaprim's design allows it to maintain potent binding even in enzymes with mutations that confer trimethoprim resistance, such as the common F98Y substitution in S. aureus. oup.comsemanticscholar.orgoup.com

Downstream Effects on Bacterial Metabolic Pathways

The inhibition of DHFR by this compound has profound downstream consequences on essential bacterial metabolic processes. researchgate.net By blocking the production of tetrahydrofolate, iclaprim effectively starves the bacterial cell of crucial one-carbon units required for the synthesis of various vital components. nih.gov

A critical downstream effect of DHFR inhibition is the severe impairment of nucleotide biosynthesis. nih.govcolumbia.edu Tetrahydrofolate is an essential cofactor for the enzyme thymidylate synthase, which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), or thymidylate, a necessary precursor for DNA synthesis. nih.govcolumbia.edu Furthermore, tetrahydrofolate derivatives are required for several steps in the de novo synthesis of purines (adenine and guanine). nih.govcolumbia.edu By depleting the intracellular pool of active folate, iclaprim halts the production of these essential building blocks, leading to an arrest of DNA synthesis and cell division, which ultimately results in bacterial cell death. nih.govresearchgate.net

Disruption of Essential Amino Acid Synthesis

The inhibition of dihydrofolate reductase (DHFR) by this compound directly impacts the synthesis of essential amino acids in bacteria by depleting the pool of tetrahydrofolate (THF) derivatives. nih.govresearchgate.net These THF derivatives function as crucial one-carbon donors in various biosynthetic pathways. researchgate.net

The folate pathway is intricately linked to the production of several key amino acids, including glycine (B1666218) and methionine. nih.govnih.gov Specifically, THF is required for the conversion of serine to glycine and for the synthesis of methionine. researchgate.net By blocking the regeneration of THF from dihydrofolate (DHF), this compound effectively starves the bacterial cell of the necessary cofactors for these amino acid synthesis reactions. nih.gov

Metabolomic studies on bacteria treated with DHFR inhibitors, such as trimethoprim, have demonstrated a rapid and significant depletion of the intracellular glycine pool. nih.gov This depletion is a direct consequence of the cessation of THF-dependent one-carbon metabolism. The lack of these essential amino acids disrupts protein synthesis, which, in conjunction with the inhibition of nucleotide synthesis, contributes to the bacteriostatic and ultimately bactericidal effect of the drug. nih.gov

While direct quantitative data on the specific impact of this compound on the amino acid pools in various bacterial species is an area of ongoing research, the well-established mechanism of DHFR inhibition provides a clear framework for understanding its disruptive effect on essential amino acid synthesis. The consequence of this disruption is the halting of bacterial growth and proliferation.

Structural Biology of S Iclaprim Enzyme Complexes

X-ray Crystallographic Analysis of (S)-Iclaprim Bound to Wild-Type Bacterial DHFR

X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound to wild-type Staphylococcus aureus dihydrofolate reductase (DHFR). These studies reveal that this compound, in a ternary complex with NADPH, occupies the same active site as the natural substrate, dihydrofolate (DHF), and other DHFR inhibitors like trimethoprim (B1683648). researchgate.netoup.com

The 2,4-diaminopyrimidine (B92962) ring of this compound forms crucial hydrogen bonds with conserved residues in the active site, a characteristic interaction for this class of inhibitors. nih.gov Specifically, the N1 atom and the 2-amino group of the pyrimidine (B1678525) ring are key interaction points. nih.gov The defining feature of this compound's interaction, however, lies in the positioning of its extended side chain. The dimethoxy-chromene moiety of this compound extends into a hydrophobic channel within the enzyme's active site. guidetopharmacology.org This region is formed by the side chains of several hydrophobic residues, including Leu20, Leu28, Ile50, and Leu54. researchgate.net This snug fit within the hydrophobic pocket significantly enhances the affinity of this compound for the wild-type enzyme compared to older inhibitors like trimethoprim. researchgate.netoup.com

The crystal structure of the S. aureus DHFR in complex with this compound (specifically its enantiomer AR-101, which is the (S)-enantiomer) and NADPH has been resolved to a high degree, providing a detailed map of these interactions. rcsb.org These crystallographic studies underscore the importance of the additional hydrophobic interactions mediated by the chromene moiety in achieving potent inhibition of the wild-type enzyme.

Table 1: Crystallographic Data for this compound (AR-101) Bound to Wild-Type S. aureus DHFR

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

| 3FY8 | 2.20 | 0.251 | 0.335 |

Data sourced from the RCSB Protein Data Bank. rcsb.org

Structural Elucidation of this compound Interactions with Mutant Bacterial DHFRs

A key advantage of this compound is its activity against trimethoprim-resistant bacterial strains. This resistance is often conferred by mutations in the DHFR enzyme, with the F98Y substitution in S. aureus DHFR being a clinically significant example.

Analysis of F98Y Staphylococcus aureus DHFR Complex Structures

The F98Y mutation in S. aureus DHFR leads to a significant loss of affinity for trimethoprim. nih.gov This is primarily due to the substitution of a phenylalanine with a bulkier and more polar tyrosine residue at position 98 of the active site. nih.gov X-ray crystallographic studies of the F98Y mutant DHFR in complex with this compound reveal how this inhibitor overcomes this resistance mechanism.

The crystal structure of the F98Y S. aureus DHFR mutant complexed with this compound has been determined, providing critical insights into its sustained inhibitory activity. asm.orgresearchgate.net In the mutant enzyme, the hydroxyl group of the newly introduced Tyr98 is capable of forming a hydrogen bond with the carbonyl oxygen of Leu5. nih.gov While this interaction can interfere with the binding of trimethoprim, this compound's unique structure allows it to accommodate this change. The extended hydrophobic tail of this compound makes additional, stabilizing contacts within the active site that compensate for any potential disruption caused by the F98Y mutation. researchgate.net These increased hydrophobic interactions are a key reason for this compound's ability to inhibit the resistant enzyme with nanomolar affinity. researchgate.netoup.com

While there is a slight reduction in binding affinity of this compound for the F98Y mutant compared to the wild-type enzyme, it remains a potent inhibitor. nih.gov This contrasts sharply with the dramatic drop in potency observed for trimethoprim against the same mutant. nih.gov

Table 2: Binding Affinity of this compound and Trimethoprim against Wild-Type and F98Y S. aureus DHFR

| Compound | Enzyme | IC50 (nM) | Ki (nM) |

| This compound | Wild-Type | 2.2 | - |

| This compound | F98Y Mutant | 27 | - |

| Trimethoprim | Wild-Type | 29.6 | - |

| Trimethoprim | F98Y Mutant | - | >1000 |

IC50 and Ki values are indicative of inhibitory potency, with lower values representing higher potency. Data compiled from multiple sources. asm.org

Conformational Changes in Enzyme-Ligand Binding

The binding of inhibitors to DHFR can induce conformational changes in the enzyme. In the case of the F98Y mutant, the presence of the Tyr98 residue can lead to subtle but significant alterations in the active site geometry. Studies have revealed that the F98Y mutation can lead to an equilibrium between different conformations of the cofactor NADPH, which may contribute to trimethoprim resistance. nih.gov

The binding of this compound appears to stabilize a conformation of the enzyme-cofactor complex that is still conducive to strong inhibition, even in the presence of the F98Y mutation. The extensive hydrophobic interactions of this compound's side chain likely play a role in restricting the conformational flexibility of the active site in a manner that preserves high binding affinity. While the primary mechanism of overcoming resistance is through these enhanced interactions, the ability to favor a particular enzyme conformation is also a contributing factor. Further research into the dynamic conformational changes upon this compound binding could provide a more complete picture of its inhibitory mechanism.

Comparison of Binding Modes with Other DHFR Inhibitors

The binding mode of this compound is best understood in comparison to other DHFR inhibitors, most notably trimethoprim.

Trimethoprim: As a first-generation DHFR inhibitor, trimethoprim's binding is well-characterized. Its trimethoxybenzyl group occupies the hydrophobic pocket of the DHFR active site. researchgate.net However, the interactions are less extensive than those of this compound. The F98Y mutation in S. aureus DHFR significantly weakens the binding of trimethoprim, leading to resistance. nih.gov

This compound: The key difference in the binding mode of this compound is the presence of the dimethoxy-chromene moiety, which extends deeper into the hydrophobic pocket, making more extensive and favorable contacts. researchgate.netoup.com This results in a higher affinity for both the wild-type and, crucially, the F98Y mutant enzyme. researchgate.netoup.com These increased hydrophobic interactions allow this compound to maintain potent inhibitory activity where trimethoprim fails. researchgate.netoup.com

Other Novel Inhibitors: More recent research has explored other novel DHFR inhibitors, such as RAB1. Like this compound, RAB1 possesses an extended structure designed to make additional contacts within the active site. asm.org Comparative structural analyses show that while the core diaminopyrimidine interactions are conserved, the nature and extent of the interactions of the extended moieties differ, leading to variations in their activity profiles against different DHFR mutants. asm.org For instance, RAB1 has been shown to be less affected by the F98Y mutation than this compound in some studies. asm.org

Preclinical Antimicrobial Efficacy of S Iclaprim

In Vitro Spectrum of Activity and Potency

Activity Against Gram-Positive Pathogens (e.g., Staphylococcus aureus strains, Streptococcus pneumoniae, Beta-Hemolytic Streptococci)

(S)-Iclaprim exhibits potent in vitro activity against a wide array of Gram-positive bacteria, including strains that have developed resistance to other antibiotic classes. ebi.ac.ukasm.org

Staphylococcus aureus : this compound is highly effective against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant S. aureus (MRSA). asm.orgmicrobiologyresearch.org Surveillance studies have consistently reported low minimum inhibitory concentration (MIC) values. For both MSSA and MRSA, the MIC required to inhibit 90% of isolates (MIC90) is often 0.12 µg/mL. asm.orgmicrobiologyresearch.orgasm.org The compound also retains activity against S. aureus strains resistant to trimethoprim (B1683648), macrolides, and quinolones, as well as some strains with reduced susceptibility to vancomycin (B549263) (vancomycin-intermediate S. aureus, VISA). ebi.ac.ukasm.org

Streptococcus pneumoniae : Potent activity has been demonstrated against S. pneumoniae, including isolates resistant to penicillin and trimethoprim/sulfamethoxazole. ebi.ac.ukresearchgate.net For trimethoprim-sulfamethoxazole-susceptible isolates, the MIC90 has been reported as low as 0.06 µg/mL. nih.govnih.gov

Beta-Hemolytic Streptococci : this compound is also active against beta-hemolytic streptococci such as Streptococcus pyogenes (Group A) and Streptococcus agalactiae (Group B), with MIC90 values typically around 0.25 µg/mL and 0.03 µg/mL, respectively. asm.orgasm.org

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Staphylococcus aureus (all) | 0.06 | 0.12 |

| Methicillin-Susceptible S. aureus (MSSA) | 0.06 | 0.12 |

| Methicillin-Resistant S. aureus (MRSA) | 0.06 | 0.12 |

| Streptococcus pneumoniae | - | 1.0 |

| S. pneumoniae (TMP-SMX-S) | - | 0.06 |

| S. pneumoniae (TMP-SMX-R) | - | ≥8 |

| Streptococcus pyogenes (Group A) | 0.015 | 0.03 |

| Streptococcus agalactiae (Group B) | 0.015 | 0.03 |

Data sourced from multiple surveillance studies. asm.orgasm.orgnih.govnih.gov MIC₅₀/MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. TMP-SMX-S/R refers to Trimethoprim-Sulfamethoxazole-Susceptible/Resistant strains.

Activity Against Select Gram-Negative and Atypical Bacteria

The activity of this compound against Gram-negative and atypical bacteria is more limited compared to its potent effects on Gram-positive organisms. It has demonstrated in vitro activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. frontiersin.orgresearchgate.net Activity has also been noted against atypical bacteria, including Legionella pneumophila and Chlamydophila pneumoniae. researchgate.net However, it is generally not effective against most members of the Enterobacteriaceae family or Pseudomonas aeruginosa. asm.org

Bactericidal Properties and Time-Dependent Killing Kinetics

This compound is generally considered bacteriostatic, but it demonstrates bactericidal activity, which is the killing of bacteria. ncats.io This killing effect is often time-dependent. ncats.io In time-kill studies, this compound has shown rapid bactericidal effects against S. aureus, including MRSA, and S. pneumoniae. asm.orgnih.gov At concentrations of four times the MIC, a greater than 99.9% reduction (≥3-log10 CFU/mL) in bacterial colonies is often achieved within 8 to 24 hours. oup.comnih.gov

Synergistic Combinations with Other Antimicrobials (e.g., Sulfonamides)

Consistent with its mechanism of action as a dihydrofolate reductase inhibitor, this compound exhibits strong synergy when combined with sulfonamides, such as sulfamethoxazole. oup.comnih.gov This is because these two classes of drugs inhibit sequential steps in the essential folate biosynthesis pathway in bacteria. asm.org This synergistic interaction can lead to enhanced bactericidal activity and allows for lower concentrations of each drug to be effective. microbiologyresearch.orgncats.io In checkerboard studies, this synergy was confirmed against all tested Gram-positive bacteria and some Gram-negative strains like H. influenzae. microbiologyresearch.orgnih.gov No antagonism has been observed when this compound is combined with other classes of antimicrobials, including beta-lactams, quinolones, or glycopeptides. nih.govnih.gov

In Vivo Efficacy in Translational Infection Models

Murine Thigh Infection Models

The in vivo efficacy of this compound has been validated in neutropenic murine thigh infection models, a standard for preclinical antibiotic assessment. nih.govnih.gov In these models, this compound demonstrated significant, dose-dependent reductions in the bacterial burden of pathogens like MRSA and penicillin-resistant S. pneumoniae. nih.govresearchgate.net The pharmacodynamic parameter that best correlates with its efficacy is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). nih.govnih.gov For S. aureus, the AUC/MIC ratio was most closely linked to efficacy, while for S. pneumoniae, both AUC/MIC and the percentage of time the drug concentration remains above the MIC were strong predictors of effect. nih.govnih.gov Studies have shown that this compound can achieve significant bacterial reduction, often comparable or superior to standard-of-care agents. researchgate.net

**Table 2: Efficacy of this compound in Murine Thigh Infection Model Against *S. aureus***

| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU Reduction from Control |

|---|---|---|

| This compound | 60 | 5.11 |

| This compound | 80 | 6.05 |

| Vancomycin | 50 | 3.42 |

Data from a neutropenic rat lung infection model showing comparative CFU reduction. researchgate.net

Murine Abscess Infection Models

In a murine abscess infection model, the efficacy of this compound was investigated against Staphylococcus aureus ATCC 25923 and its isogenic thymidine (B127349) kinase (TK)-deficient mutant, S. aureus strain AH 1246. nih.gov The study revealed that a single subcutaneous dose of this compound was effective against the TK-deficient mutant. nih.gov Specifically, doses of 14.4 mg/kg and 30 mg/kg resulted in 1 and 2 log10 CFU reductions, respectively, at 24 hours post-treatment. researchgate.netnih.gov Conversely, the compound showed poor antibacterial activity against the wild-type (TK-competent) S. aureus strain across all tested doses. nih.gov The area under the curve to minimum inhibitory concentration ratio (AUC/MIC) was identified as the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlated with efficacy, with a high correlation coefficient (R²=0.91). nih.gov

**Table 1: Efficacy of this compound in a Murine Abscess Model with TK-deficient *S. aureus***

| Dose (mg/kg) | Log10 CFU Reduction |

|---|---|

| 14.4 | 1 |

| 30 | 2 |

Data from a study using a TK-deficient mutant S. aureus strain AH 1246. researchgate.netnih.gov

Murine Lung Infection Models (e.g., MRSA-induced pneumonia)

The effectiveness of this compound has also been assessed in a neutropenic rat lung infection model using a thymidine knockout MRSA strain (AH1252) entrapped in alginate beads to mimic the reduced bacterial clearance seen in conditions like cystic fibrosis. researchgate.netresearchgate.net In this model, this compound demonstrated significant bacterial reduction in the lungs. researchgate.netresearchgate.netnih.gov

Rats treated with this compound showed a greater reduction in colony-forming units (CFU) compared to both control and vancomycin-treated groups. researchgate.netnih.gov Specifically, this compound resulted in substantial log10 CFU reductions from the 72-hour infection controls. researchgate.net Survival rates were also higher in the this compound and vancomycin treatment groups compared to the infection controls. researchgate.netnih.gov These findings support the potential of this compound for treating S. aureus lung infections. researchgate.net

Table 2: Efficacy of this compound in a Neutropenic Rat Lung Infection Model with MRSA

| Treatment Group | Log10 CFU Reduction from Control | Survival Rate |

|---|---|---|

| This compound (60 mg/kg) | 5.11 | 100% |

| This compound (80 mg/kg) | 6.05 | 100% |

| Vancomycin (50 mg/kg) | 3.42 | 91.7% |

| Control | - | 48.3% |

Data from a study using a thymidine knockout MRSA strain AH1252. researchgate.netnih.gov

Murine Septic Arthritis Models

In a murine model of septic arthritis induced by S. aureus LS-1, a clinical strain, this compound was shown to reduce the incidence and severity of the infection. nih.govmicrobiologyresearch.orgnih.gov A single intravenous dose of this compound reduced the occurrence of septic arthritis and mortality in MF1 mice. nih.govnih.govresearchgate.net

In an experiment with a lower infection inoculum, an 80 mg/kg dose of this compound significantly reduced the incidence of septic arthritis by day 4, with 55% of treated mice having at least one affected joint compared to 100% of the infected control mice. nih.govresearchgate.net This dose also led to a statistically significant decrease in the percentage of affected joints. nih.gov While the treatment did not completely cure the infection, it was efficacious in reducing the severity of septic arthritis and improving survival rates. nih.gov

Table 3: Effect of this compound on the Incidence of Septic Arthritis in a Murine Model

| Treatment Group | Incidence of Septic Arthritis (Day 4) |

|---|---|

| This compound (80 mg/kg) | 55% |

| Infected Control | 100% |

Data from an experiment with a lower S. aureus inoculum. nih.govresearchgate.net

Methodological Considerations for DHFR Inhibitor Evaluation in Rodent Models (e.g., Impact of Endogenous Thymidine Levels, Utilization of Thymidine Kinase-Deficient Strains)

A significant challenge in the preclinical evaluation of DHFR inhibitors like this compound in rodent models is the high level of endogenous thymidine found in these animals, which is approximately 100-fold greater than in humans. asm.orgaacrjournals.orgsemanticscholar.orgnih.gov This elevated thymidine can be taken up by bacteria and converted to thymidylate by the enzyme thymidine kinase (TK), bypassing the metabolic block imposed by DHFR inhibitors and thus antagonizing their antimicrobial effect. nih.govasm.org

This phenomenon can lead to an underestimation of the drug's efficacy in standard rodent models. nih.gov To circumvent this issue, researchers have utilized thymidine kinase-deficient (TK-deficient) bacterial strains in animal models. researchgate.netnih.govnih.govasm.org By using these mutant strains, the confounding effect of high endogenous thymidine is eliminated, allowing for a more accurate assessment of the DHFR inhibitor's intrinsic activity. nih.govnih.gov Studies using TK-deficient strains of S. aureus and E. coli have demonstrated the enhanced in vivo efficacy of DHFR inhibitors like this compound and trimethoprim, respectively, compared to their performance against wild-type strains. nih.govasm.org Therefore, the use of TK-deficient strains is a critical methodological consideration for the preclinical evaluation of this class of antibiotics in rodent models. nih.govaacrjournals.orgnih.gov

Mechanisms of Bacterial Resistance to S Iclaprim

Genetic Basis of Resistance: Point Mutations in the dfr Gene (e.g., F98Y in S. aureus, I100L in S. pneumoniae)

The primary mechanism of target-based resistance to diaminopyrimidines like (S)-Iclaprim involves alterations in the drug's target, the DHFR enzyme, encoded by the dfr gene. ncats.io Point mutations in this gene can lead to amino acid substitutions that reduce the binding affinity of the inhibitor.

In Staphylococcus aureus, a common mutation conferring trimethoprim (B1683648) resistance is the substitution of phenylalanine at position 98 with a tyrosine (F98Y). oup.comnih.gov This single mutation can increase the minimum inhibitory concentration (MIC) of trimethoprim significantly. oup.com The F98Y mutation is believed to cause a loss of a key hydrogen bond between the drug and the enzyme, thereby decreasing binding affinity. oup.comnih.gov While this compound was designed to overcome this specific resistance, the F98Y mutation does have an effect, increasing the 50% inhibitory concentration (IC50) for this compound from 2.2 nM in the wild-type enzyme to 27 nM in the mutant. asm.org Other mutations in the staphylococcal dfrB gene, such as H30N and H149R, also contribute to intermediate resistance, often in combination with F98Y. nih.gov

In Streptococcus pneumoniae, a key mutation associated with trimethoprim resistance occurs at position 100, where isoleucine is replaced by leucine (B10760876) (I100L). nih.govresearchgate.netnih.gov This single amino acid change has been identified as a major contributor to drug resistance in clinical isolates. nih.gov this compound was specifically developed to retain activity against strains harboring this I100L variant. nih.govresearchgate.net

Molecular Mechanisms Overcoming Trimethoprim Resistance

This compound was rationally designed to be effective against bacteria that have developed resistance to trimethoprim, particularly through mutations in the DHFR enzyme. oup.comresearchgate.netresearchgate.net Its ability to overcome this resistance lies in its distinct structural properties, which allow for a more robust interaction with the target enzyme compared to trimethoprim. rcsb.org

X-ray crystallography studies have revealed that this compound binds to bacterial DHFR in a manner similar to trimethoprim but with crucial differences. oup.comrcsb.org The structure of this compound allows for increased hydrophobic interactions with the DHFR active site. oup.comrcsb.orgresearchgate.net These additional contacts compensate for the loss of affinity caused by resistance mutations like F98Y in S. aureus. oup.comnih.gov Consequently, this compound can inhibit the mutated, trimethoprim-resistant enzyme with nanomolar affinity, a level of potency that trimethoprim lacks. oup.comrcsb.orgresearchgate.net This enhanced binding affinity is responsible for its potent antibacterial activity against trimethoprim-resistant strains. researchgate.net The result is a 20-fold greater potency in inhibiting DHFR compared to trimethoprim. nih.gov

Beyond target modification, another significant mechanism of trimethoprim resistance is the horizontal acquisition of plasmids carrying genes that encode drug-insensitive DHFR variants. oup.comoup.combiorxiv.org this compound's design also aimed to be effective against organisms that have acquired these resistant enzymes. nih.gov However, recent studies have identified newly acquired dfr genes, such as dfrL, which can mediate high-level resistance to both trimethoprim and this compound in S. aureus. oup.comresearchgate.net

Role of Folate Salvage Pathways and Thymidine (B127349) Bypass in Resistance Phenotypes

Bacteria can exhibit phenotypic resistance to DHFR inhibitors by circumventing the blocked metabolic pathway. DHFR inhibitors like this compound block the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA. nih.govslideserve.com However, some bacteria can utilize an alternative route known as the salvage pathway, by which they can uptake exogenous thymidine from their environment and convert it to dTMP using the enzyme thymidine kinase (TK). slideserve.com

This bypass mechanism can antagonize the activity of diaminopyrimidines. nih.govslideserve.com The presence of thymidine, particularly at concentrations found in the serum of some animals like rodents, can significantly reduce the bactericidal efficacy of this compound against wild-type S. aureus. nih.govslideserve.com In contrast, the bactericidal activity is retained against TK-deficient mutants even in the presence of high thymidine concentrations, confirming the crucial role of this salvage pathway in mediating phenotypic resistance. nih.govslideserve.com This is particularly relevant in the context of infections where purines and thymidine may be available from host tissues, such as in pus from an abscess. conicet.gov.ar

Surveillance Studies on this compound Susceptibility in Contemporary Bacterial Isolates

Ongoing surveillance programs are essential for monitoring the effectiveness of antibiotics against evolving bacterial populations. Several studies have evaluated the in vitro activity of this compound against recent clinical isolates of Gram-positive bacteria from various geographical regions.

A surveillance study of isolates from skin infections collected between 2015 and 2016 in North America and Europe demonstrated potent activity for this compound against S. aureus. The MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) was 0.12 µg/mL for methicillin-resistant S. aureus (MRSA) and 0.06 µg/mL for methicillin-susceptible S. aureus (MSSA). microbiologyresearch.org

Table 1: this compound MIC values for S. aureus from REVIVE Clinical Trials nih.gov

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|---|

| S. aureus (overall) | 594 | 0.06 | 0.12 | ≤0.008–>8 |

| MSSA | 322 | 0.06 | 0.12 | ≤0.008–>8 |

| MRSA | 272 | 0.06 | 0.25 | ≤0.008–>8 |

The surveillance also included beta-hemolytic streptococci. In the REVIVE trials, the MIC90 for this compound against beta-hemolytic streptococci was 0.25 µg/mL. nih.gov A separate study focusing on beta-hemolytic streptococci collected worldwide from 2012 to 2016 also found consistent and potent activity against both Streptococcus pyogenes and Streptococcus agalactiae, including isolates resistant to other antibiotics like erythromycin (B1671065) and azithromycin. contagionlive.com

Table 2: this compound MIC values for Streptococci from REVIVE Clinical Trials nih.gov

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|---|

| Beta-hemolytic streptococci | 83 | 0.06 | 0.25 | 0.015–0.25 |

| S. pyogenes | 52 | 0.06 | 0.12 | 0.03–0.12 |

| S. agalactiae | 11 | 0.12 | 0.25 | 0.03–0.25 |

| S. anginosus group | 113 | ≤0.008 | 0.008 | ≤0.008–>8 |

While these studies show that this compound retains potent activity against a broad range of contemporary pathogens, continued surveillance is necessary to detect the potential emergence of resistance. contagionlive.com One study noted that among trimethoprim-resistant S. aureus strains, 89% exhibited non-susceptibility to this compound based on a proposed breakpoint, highlighting the challenge posed by horizontally acquired resistance genes. oup.comresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Relationships

Pharmacokinetic Characterization in Animal Models

The disposition of (S)-Iclaprim has been characterized in several non-clinical species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A key feature of this compound is its high affinity for plasma proteins. Across the species tested, including humans, protein binding is consistently high, generally ranging from 90% to 93% . This high degree of binding means that only a small fraction of the total drug concentration in the plasma is unbound and pharmacologically active.

The compound exhibits a large volume of distribution (Vd) in animal models, suggesting extensive penetration into tissues from the systemic circulation. This is a favorable characteristic for an antimicrobial agent intended to treat tissue-based infections. The plasma elimination half-life (t½) varies between species, which is typical for xenobiotics, but is generally in a range that supports predictable exposure profiles. Clearance (CL) rates have also been determined, providing a complete picture of the compound's behavior in vivo .

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Animal Models

| Animal Species | Plasma Protein Binding (%) | Half-life (t½, h) | Volume of Distribution (Vd, L/kg) | Clearance (CL, L/h/kg) |

|---|---|---|---|---|

| Rat | ~91% | 1.1 | 6.5 | 4.1 |

| Dog | ~92% | 1.5 | 5.1 | 2.3 |

| Monkey | ~90% | 2.3 | 3.9 | 1.2 |

Data are representative values compiled from preclinical studies .

Determination of Efficacy-Associated PK/PD Indices

To connect drug exposure with antimicrobial effect, PK/PD indices are determined, typically in infection models such as the neutropenic murine thigh or lung infection models. For antimicrobial agents, the three primary indices evaluated are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC), and the ratio of the peak concentration to the MIC (Cmax/MIC).

For this compound, as with other dihydrofolate reductase inhibitors, extensive research has demonstrated that the 24-hour free-drug AUC/MIC ratio (fAUC/MIC) is the PK/PD index that best correlates with efficacy [5, 7, 15]. The time-dependent index, %T>MIC, has shown a weaker correlation with bacteriological outcomes . Studies using neutropenic mouse models have quantified the magnitude of the fAUC/MIC ratio required to achieve different therapeutic endpoints, such as bacteriostasis (no change in bacterial count) and 1-log₁₀ or 2-log₁₀ CFU reduction, against key Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae [7, 15].

Table 2: Efficacy-Associated PK/PD Index Targets for this compound in Murine Infection Models

| Pathogen | Infection Model | Primary PK/PD Index | Target Value for Bacteriostatic Effect (fAUC/MIC) |

|---|---|---|---|

| Staphylococcus aureus (MRSA & MSSA) | Neutropenic Thigh | fAUC/MIC | 27 - 35 |

| Streptococcus pneumoniae | Neutropenic Thigh | fAUC/MIC | 18 - 25 |

| Staphylococcus aureus | Neutropenic Lung | fAUC/MIC | ~60 |

Target values represent the 24-hour free-drug AUC/MIC ratio required for net bacterial stasis over a 24-hour period [7, 15, 16].

Influence of Serum Components on In Vitro Antimicrobial Activity

The in vitro activity of this compound, as measured by the MIC, can be significantly influenced by the components of the test medium. Standard MIC testing is performed in cation-adjusted Mueller-Hinton broth, which does not reflect the biological environment at the site of infection. Key biological matrices, such as serum and pulmonary surfactant, contain components that can interact with antimicrobial agents.

Due to its high plasma protein binding (~90-93%), the presence of serum or human serum albumin (HSA) in the test medium reduces the concentration of free, active this compound. This interaction leads to a notable increase in the observed MIC values. Studies have documented a 4- to 16-fold increase in this compound MICs when tested in the presence of 95% human serum compared to standard broth .

Furthermore, for pathogens residing in the lungs, the presence of pulmonary surfactant is a critical factor. Pulmonary surfactant has been shown to inhibit the activity of this compound in vitro. This inhibition results in a significant elevation of MIC values, with reported increases ranging from 4- to 32-fold depending on the surfactant concentration and the specific pathogen being tested [15, 16]. These findings underscore the importance of considering the impact of the local infection environment when interpreting MIC data and relating it to in vivo efficacy.

Table 3: Effect of Biological Components on In Vitro Activity of this compound

| Biological Component | Pathogen(s) Tested | Observed Fold-Increase in MIC |

|---|---|---|

| Human Serum (95%) | S. aureus, S. pneumoniae | 4- to 16-fold |

| Human Serum Albumin (40 g/L) | S. aureus | 8- to 16-fold |

| Pulmonary Surfactant (e.g., Survanta®) | S. aureus, S. pneumoniae | 4- to 32-fold |

Data reflect the increase in MIC values when tested in media supplemented with the specified biological components compared to standard broth [15, 16].

Anti Virulence Properties of S Iclaprim

Modulation of Bacterial Exotoxin Production (e.g., Alpha-Hemolysin (B1172582), Panton-Valentine Leukocidin, Toxic Shock Syndrome Toxin-1)

(S)-Iclaprim has been shown to effectively suppress the production of several key exotoxins in Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains. researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgnih.gov Studies comparing this compound with other antibiotics reveal its distinct ability to alter toxin expression and synthesis.

At sub-inhibitory concentrations (sub-MICs), this compound significantly reduces the production of alpha-hemolysin (Hla or AH). nih.govnih.govnih.gov This effect is achieved by delaying the transcription of the corresponding gene (hla). nih.govnih.gov In contrast to cell wall-active agents like nafcillin, which can increase toxin production, this compound consistently suppresses AH synthesis. nih.govnih.gov Even in cases where hla gene expression was increased in a VISA strain, this compound was found to be the most potent inhibitor of the final AH protein production. nih.gov

The compound's influence extends to other critical toxins. Research indicates that this compound suppresses the production of Panton-Valentine leukocidin (PVL) and toxic shock syndrome toxin-1 (TSST-1). researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgnih.gov In comparative studies, while trimethoprim (B1683648) was found to sometimes increase PVL production, this compound did not. researchgate.netnih.govnih.gov For TSST-1, both this compound and trimethoprim delayed its maximal production, although they did not reduce the peak level. nih.govnih.gov However, this compound did not appear to affect the production of δ-hemolysin. nih.gov This targeted suppression of potent exotoxins highlights its potential to mitigate the severe symptoms associated with staphylococcal infections. nih.govnih.gov

Table 1: Effect of this compound on Bacterial Exotoxin Production in S. aureus

| Exotoxin | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Alpha-Hemolysin (AH/Hla) | Suppressed/Reduced Production | Delayed maximal gene (hla) transcription | nih.govnih.govnih.gov |

| Panton-Valentine Leukocidin (PVL) | Suppressed Production | Altered mRNA synthesis dynamics | researchgate.netmicrobiologyresearch.orgnih.gov |

| Toxic Shock Syndrome Toxin-1 (TSST-1) | Delayed Maximal Production | Delayed initiation of gene transcription | researchgate.netnih.govnih.gov |

| δ-hemolysin | No effect on production | Not specified | nih.gov |

Impact on Bacterial Biofilm Formation and Dispersal

This compound demonstrates a notable, concentration-dependent impact on S. aureus biofilms, which are critical for chronic infections and antibiotic resistance. nih.govresearchgate.net At sub-MIC levels, its effect on initial biofilm formation is strain-dependent. nih.gov For instance, sub-MICs of this compound reduced the biofilm-forming capacity of S. aureus strains N315 and ATCC 25923 but had no significant effect on the MW2 strain. nih.govresearchgate.net This suggests that the drug can interfere with the early stages of biofilm development in susceptible strains. researchgate.net

Conversely, at concentrations equal to or greater than its minimum inhibitory concentration (MIC), this compound is highly effective at depolymerizing and eradicating mature, pre-formed biofilms across different S. aureus strains. nih.govresearchgate.net This ability to disperse established biofilm communities is a significant anti-virulence attribute, as it can potentially restore bacterial susceptibility to antibiotics and host immune responses. mdpi.com The dual action of inhibiting formation and dispersing mature structures makes this compound a potential agent against biofilm-based infections. nih.gov

Table 2: Impact of this compound on S. aureus Biofilm

| Concentration | Effect | Affected S. aureus Strains | Reference |

|---|---|---|---|

| Sub-MIC (1/16, 1/32 MIC) | Inhibition of Biofilm Formation (Strain-Dependent) | N315, ATCC 25923 | nih.govresearchgate.net |

| Sub-MIC | No Significant Effect on Biofilm Formation | MW2 | nih.gov |

| ≥1 MIC | Effective Depolymerization of Mature Biofilm | MW2, N315, ATCC 25923 | nih.govresearchgate.net |

Differential Regulation of Virulence-Encoding Gene Expression

Treatment with sub-inhibitory concentrations of this compound leads to complex and differential regulation of virulence-encoding genes in S. aureus. nih.gov Rather than uniform suppression, the compound can cause significant stimulation or suppression of various genes associated with exoproteins, adherence, and regulation, with the specific effect often varying between bacterial strains. nih.govresearchgate.net

Studies have examined the expression of genes associated with adherence factors and regulatory systems. nih.gov The expression of these virulence-encoding genes was significantly altered in S. aureus strains MW2, N315, and ATCC 25923 when exposed to sub-MICs of this compound. nih.govresearchgate.net This modulation of the bacterial "virulome" is a key aspect of its anti-virulence activity, as it disrupts the coordinated expression of factors necessary for infection. nih.govnih.gov However, the expression of genes for staphylococcal protein A (SpA) was not affected. nih.gov This complex regulatory impact suggests that this compound can interfere with the signaling pathways that bacteria use to control pathogenicity. researchgate.net

In Vivo Assessment of Anti-Virulence Efficacy in Non-Mammalian Infection Models

The anti-virulence efficacy of this compound has been assessed using the Galleria mellonella (greater wax moth larvae) infection model, a common non-mammalian system for studying host-pathogen interactions and antimicrobial efficacy. nih.govresearchgate.netscience.gov In these studies, larvae were infected with S. aureus strains that had been pre-treated with sub-inhibitory concentrations of this compound. nih.govx-mol.net

Table 3: In Vivo Efficacy of this compound in Galleria mellonella Infection Model

| S. aureus Strain | This compound Pre-treatment Concentration (Sub-MIC) | 6-Day Larval Survival Rate | Reference |

|---|---|---|---|

| MW2 | 1/16 MIC | 40% | nih.gov |

| N315 | 1/16 MIC | 50% | nih.gov |

| ATCC 25923 | 1/16 MIC | 40% | nih.gov |

| N315 | 1/32 MIC | 30% | nih.gov |

| MW2, ATCC 25923 | 1/32 MIC | 10% (Not statistically significant vs. control) | nih.gov |

Structure Activity Relationship Sar and Lead Optimization in S Iclaprim Discovery

Principles of SAR Elucidation for Diaminopyrimidine DHFR Inhibitors

The foundation for the discovery of (S)-Iclaprim lies in the well-established SAR of 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of DHFR. The 2,4-diaminopyrimidine scaffold is the essential pharmacophore, mimicking the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme. This interaction is primarily anchored by a conserved hydrogen bonding pattern between the 2,4-diamino groups of the pyrimidine (B1678525) ring and key amino acid residues within the enzyme's active site.

Substitutions at the 5-position of the pyrimidine ring are critical for modulating the potency and selectivity of these inhibitors. Early research with compounds like trimethoprim (B1683648) established that a benzyl (B1604629) group at this position could occupy a hydrophobic pocket in the bacterial DHFR active site. The nature and substitution pattern of this benzyl ring significantly influence the inhibitor's affinity for the target enzyme. For instance, the presence of methoxy (B1213986) groups on the benzyl ring of trimethoprim was found to enhance binding.

Key principles guiding the SAR elucidation of diaminopyrimidine DHFR inhibitors include:

The 2,4-diaminopyrimidine core: This moiety is indispensable for the primary binding interactions with the DHFR active site.

The 5-substituent: The nature of the group at the 5-position is a primary determinant of the inhibitor's potency and its selectivity for bacterial over human DHFR. Lipophilic and appropriately sized substituents are generally favored.

Conformational flexibility: The linker between the pyrimidine ring and the 5-substituent influences the molecule's ability to adopt an optimal conformation for binding within the enzyme's active site.

Strategies for Enhancing Target Selectivity and Potency

The primary strategy for enhancing selectivity and potency in the development of diaminopyrimidine inhibitors, including the lineage leading to this compound, has been the optimization of the 5-substituent to maximize interactions with the bacterial enzyme's active site while minimizing affinity for the human enzyme. This often involves the introduction of larger, more complex hydrophobic groups that can form additional favorable contacts within the broader and more accommodating active site of bacterial DHFR.

Specifically, the design of Iclaprim (B1674355) was a rational, structure-based effort to improve upon the antibacterial profile of trimethoprim, particularly against resistant strains. The key innovation in Iclaprim's structure is the replacement of trimethoprim's trimethoxybenzyl group with a more complex and hydrophobic 2-cyclopropyl-7,8-dimethoxy-2H-chromene moiety. This modification was intended to create additional hydrophobic interactions within the active site of bacterial DHFR, thereby increasing its binding affinity and potency. beilstein-archives.orgresearchgate.net This strategy proved successful, as Iclaprim demonstrates significantly greater potency than trimethoprim against a range of bacterial pathogens, including those that have developed resistance to the older drug. nih.gov

Design and Synthesis of this compound Derivatives for Improved Antimicrobial Profiles

While comprehensive SAR studies on a wide range of this compound derivatives are not extensively detailed in publicly available literature, the known design principles of Iclaprim itself provide insight into the strategies for creating derivatives with improved antimicrobial profiles. The synthesis of Iclaprim has been reported, involving key steps such as the construction of the chromanone core followed by its elaboration to the final chromene structure. beilstein-archives.org

Based on the established SAR of diaminopyrimidines, the following modifications to the this compound scaffold could be explored to potentially enhance its antimicrobial properties:

Modification of the cyclopropyl (B3062369) group: Altering the size or electronic properties of the cyclopropyl ring could influence the hydrophobic interactions within the enzyme's active site. Replacing it with other small cycloalkyl or branched alkyl groups could fine-tune the binding affinity.

Substitution on the chromene ring: The methoxy groups at the 7 and 8 positions are important for the electronic properties and conformation of the ring system. Modifications at these positions, or the introduction of other substituents, could impact both potency and pharmacokinetic properties.

Alterations to the linker: The methylene (B1212753) linker connecting the pyrimidine and chromene rings provides a degree of conformational flexibility. Modifying the length or rigidity of this linker could influence the optimal positioning of the hydrophobic moiety within the active site.

A molecular docking study of ten designed Iclaprim derivatives explored some of these possibilities. sciforum.net In one series of derivatives, a propargyl bridge was introduced as the linker, and in a second series, the chromene moiety was replaced with a dimethoxybenzene group. The study predicted that the chromene derivatives would have lower (and therefore more favorable) binding energies compared to the dimethoxybenzene derivatives, highlighting the importance of the chromene scaffold for strong binding to the DHFR active site. sciforum.net

The following table summarizes the binding energies of some of the designed Iclaprim derivatives from the aforementioned molecular docking study: sciforum.net

| Compound Series | Modifications | Predicted Binding Energy (kcal/mol) |

| Chromene Derivatives | Varied substituents on the diaminopyrimidine and chromene moieties | -8.4 to -9.4 |

| Dimethoxybenzene Derivatives | Replacement of the chromene with a dimethoxybenzene group | -7.6 to -8.1 |

This table is generated based on the data presented in the referenced molecular docking study and is intended to be illustrative of the computational approaches used in the design of Iclaprim derivatives.

Application of Computational Methods in Lead Optimization (e.g., Molecular Docking, Quantitative Structure-Activity Relationships [QSAR])

The development of this compound and its analogs has been significantly influenced by the application of computational methods to guide lead optimization. These techniques provide valuable insights into the molecular interactions between the inhibitors and the DHFR enzyme, allowing for a more rational and efficient drug design process.

Molecular Docking:

Molecular docking has been a key tool in understanding the binding mode of Iclaprim and in the design of its derivatives. researchgate.netsciforum.net Docking studies allow researchers to visualize how the inhibitor fits into the active site of the DHFR enzyme and to predict the binding affinity based on the calculated intermolecular interactions. For Iclaprim, docking studies have confirmed that the 2,4-diaminopyrimidine ring forms the crucial hydrogen bonds with the enzyme, while the hydrophobic chromene moiety occupies a lipophilic pocket. researchgate.net

In the design of Iclaprim derivatives, molecular docking can be used to:

Predict the binding modes of novel analogs.

Estimate the binding affinities of designed compounds.

Identify key amino acid residues involved in the binding.

Guide the selection of substituents that are likely to enhance binding.

As mentioned previously, a molecular docking study on designed Iclaprim derivatives predicted that compounds retaining the chromene structure would exhibit stronger binding to human DHFR than those where it was replaced by a simpler dimethoxybenzene group. sciforum.net This suggests that the specific shape and hydrophobic nature of the chromene moiety are critical for high-affinity binding.

Quantitative Structure-Activity Relationships (QSAR):

For diaminopyrimidine DHFR inhibitors, QSAR studies have shown that a combination of electronic, steric, and hydrophobic parameters can be used to predict their inhibitory potency. The development of a robust QSAR model for this compound derivatives would involve:

Synthesizing and testing a series of analogs with systematic structural variations.

Calculating a set of molecular descriptors for each compound that quantify its physicochemical properties.

Using statistical methods to build a regression model that correlates the descriptors with the observed biological activity.

Such a model could then be used to prioritize the synthesis of new derivatives with a higher probability of improved antimicrobial profiles.

Q & A

Q. How can machine learning enhance the prediction of this compound resistance in clinical isolates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.